2-Fluoroisonicotinic acid (CAS 402-65-3) is a highly reactive, fluorinated heteroaromatic building block extensively utilized in medicinal chemistry and advanced materials synthesis. Characterized by its unique combination of a carboxylic acid handle and a highly electrophilic C2-fluorine, this compound is primarily procured as a premium precursor for Nucleophilic Aromatic Substitution (SNAr). Unlike its non-halogenated counterparts, the strong electron-withdrawing nature of the fluorine atom significantly activates the pyridine ring, making it an essential intermediate for the late-stage functionalization of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted therapies [1].
Generic substitution with closely related analogs, such as 2-chloroisonicotinic acid or unsubstituted isonicotinic acid, frequently results in synthetic bottlenecks and process inefficiencies. Unsubstituted isonicotinic acid entirely lacks the necessary leaving group for C2-functionalization. While 2-chloroisonicotinic acid can undergo substitution, the C-Cl bond is significantly less reactive towards nucleophiles than the C-F bond in SNAr paradigms. Consequently, utilizing the chloro-analog often necessitates harsh reaction conditions—such as elevated temperatures, stronger bases, or the addition of expensive palladium catalysts—which can degrade sensitive functional groups, lower overall yields, and introduce heavy metal contamination that requires costly downstream scavenging [1].
The procurement of 2-fluoroisonicotinic acid is heavily driven by its exceptional reactivity profile in SNAr reactions. Comparative kinetic studies demonstrate that 2-fluoropyridine derivatives react with nucleophiles (such as sodium ethoxide) approximately 250 to 320 times faster than their 2-chloropyridine counterparts [1]. This kinetic advantage is attributed to the high electronegativity of the fluorine atom, which strongly withdraws electron density to render the C2 position highly electrophilic and stabilizes the rate-determining Meisenheimer intermediate .
| Evidence Dimension | Relative SNAr reaction rate |
| Target Compound Data | 2-Fluoropyridine core |
| Comparator Or Baseline | 2-Chloropyridine core |
| Quantified Difference | 250 to 320-fold increase in reaction rate |
| Conditions | SNAr with sodium ethoxide in ethanol |
Enables significantly shorter cycle times and the use of milder reaction conditions, which is crucial for preserving sensitive functional groups in complex API synthesis.
In pharmaceutical manufacturing, avoiding transition metal catalysts simplifies purification. 2-Fluoro-substituted pyridines consistently provide higher yields in direct amination reactions under mild, transition-metal-free conditions compared to 2-chloro analogs. While 2-chloropyridines often require palladium catalysis or extreme heat to achieve acceptable conversions with amines, 2-fluoropyridines undergo smooth SNAr, frequently achieving near-quantitative yields without the need for expensive catalytic systems [1].
| Evidence Dimension | Amination efficiency and catalyst dependency |
| Target Compound Data | High yields under metal-free SNAr |
| Comparator Or Baseline | 2-Chloroisonicotinic acid derivatives (Require Pd-catalysis or harsh heat) |
| Quantified Difference | Elimination of palladium requirement with equal or superior conversion |
| Conditions | Reaction with primary/secondary amines in polar solvents |
Eliminates the procurement costs of precious metal catalysts and bypasses rigorous heavy-metal scavenging steps required by regulatory agencies.
The introduction of the strongly electron-withdrawing fluorine atom at the 2-position significantly alters the acid-base profile of the molecule. 2-Fluoroisonicotinic acid exhibits a predicted pKa of approximately 3.03 , making it substantially more acidic than the unsubstituted baseline, isonicotinic acid, which has a well-documented pKa of 4.96 [1]. This nearly 2-log unit shift in acidity impacts the compound's ionization state at physiological and process pH levels.
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | pKa ~3.03 |
| Comparator Or Baseline | Isonicotinic acid (pKa 4.96) |
| Quantified Difference | ~1.93 unit decrease in pKa (increased acidity) |
| Conditions | Standard aqueous conditions at 25°C |
Dictates solubility, salt-formation strategies, and chromatographic behavior during downstream purification and formulation workflows.
2-Fluoroisonicotinic acid is the optimal precursor for synthesizing N-substituted 2-aminoisonicotinic acid derivatives, such as targeted kinase inhibitors and PARP inhibitors. Its high SNAr reactivity allows for the direct coupling of complex, sterically hindered amines under mild conditions without palladium catalysts, thereby streamlining regulatory compliance regarding heavy metal impurities [1].
In drug discovery workflows, the highly electrophilic C2-fluorine serves as a versatile handle for late-stage diversification. Researchers can rapidly generate libraries of C2-substituted analogs (using diverse O-, N-, and S-nucleophiles) from a single 2-fluoroisonicotinic acid scaffold, leveraging its predictable regioselectivity and rapid reaction kinetics .
Beyond pharmaceuticals, 2-fluoroisonicotinic acid is utilized as a high-performance additive in industrial-grade perovskite/silicon tandem solar cells. The combination of the fluorine atom, carboxylic acid, and pyridine nitrogen acts as a triple-functional passivator, coordinating with Pb2+ ions and halide vacancies to reduce defects and improve interfacial adhesion[2].
Irritant